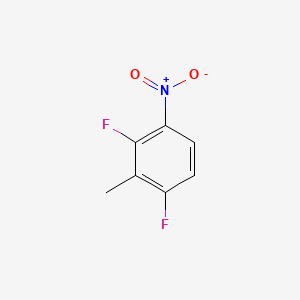

![molecular formula C8H15N B1316964 3-Azabicyclo[4.2.1]nonane CAS No. 284-11-7](/img/structure/B1316964.png)

3-Azabicyclo[4.2.1]nonane

説明

3-Azabicyclo[4.2.1]nonane is a chemical compound with the CAS RN®: 284-11-7 . It is used for testing and research purposes . It is not intended for use as a medical drug, food, or household item .

Synthesis Analysis

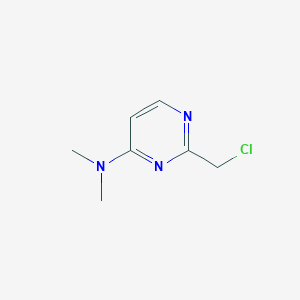

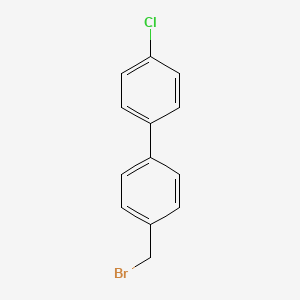

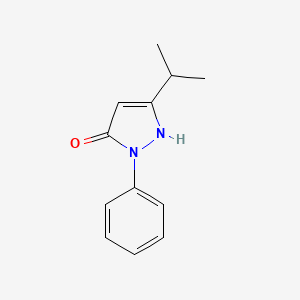

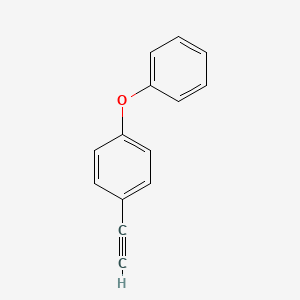

The synthesis of this compound derivatives has been achieved through various methods. One such method involves the one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction . Another method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol .Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique bicyclic structure . The linear formula of a related compound, 3-azabicyclo[3.3.1]nonane-2,4-dione, is C8H11NO2, and its molecular weight is 153.182 .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone can yield bicyclo[3.3.1]nonane moieties . Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .科学的研究の応用

Facile Synthesis of Derivatives

One significant application is in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, showcasing a novel one-pot tandem Mannich annulation process. This approach allows for the efficient creation of synthetically attractive derivatives with good yields, highlighting the compound's utility in simplifying synthetic routes for complex molecules (Xiao Yi et al., 2018).

Biologically Active Compounds Synthesis

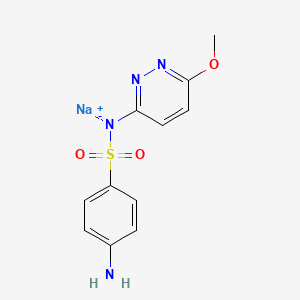

Another pivotal application is in the development of bioactive compounds. For instance, 1-azabicyclo[3.2.2]nonane, derived from cinchonidine, has been identified as a potent building block for molecules with significant biological activities, including potential treatments for Alzheimer's and asthma (D. Mujahidin & H. Hoffman, 2016).

Actinophyllic Acid Molecular Architecture

Research also extends to the synthetic approach towards actinophyllic acid's molecular architecture, utilizing the 1-azabicyclo[4.2.1]nonane ring system. This effort showcases the compound's role in exploring synthetic pathways for complex natural products (Ivann Zaragoza Galicia & L. A. Maldonado, 2013).

Palladium-Catalyzed Cycloalkenylation

The versatility of 3-azabicyclo[4.2.1]nonane extends to its use in palladium-catalyzed cycloalkenylation, facilitating the synthesis of functionalized bicyclo and oxabicyclo compounds. This highlights its role in creating structurally complex molecules with potential pharmacological activities (Kazutaka Takeda & M. Toyota, 2011).

作用機序

The 9-azabicyclo[4.2.1]nonane cage is a key structural component of several important natural and synthetic alkaloids, possessing properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . Therefore, various analogues containing the 9-azabicyclo[4.2.1]nonane cage are actively being studied by pharmaceutical scientists as potential medicinal agents for the treatment of severe neurological disorders such as Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .

将来の方向性

特性

IUPAC Name |

3-azabicyclo[4.2.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPIHIFORFCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560468 | |

| Record name | 3-Azabicyclo[4.2.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284-11-7 | |

| Record name | 3-Azabicyclo[4.2.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the cholinomimetic activity of 3-Azabicyclo[4.2.1]nonane derivatives?

A: Research suggests that N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide, a derivative of this compound, exhibits cholinomimetic activity. [] This means it can mimic the action of acetylcholine, a neurotransmitter, at cholinergic receptors. While its activity is not as potent as acetylcholine itself, it demonstrates the potential of this structural class for interacting with cholinergic systems. Further research comparing its activity to other cholinomimetics like cis -2-methyl-4-dimethylamino-methyl-1,3-dioxolane methiodide and N -methyl-6,8-dioxa-3-azabicyclo[3.2.1]octane methiodide, suggests that the conformation of the molecule plays a crucial role in its interaction with the receptor. [] Interestingly, N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide also displayed some acetylcholine releasing activity. []

Q2: Are there any established synthetic routes for this compound derivatives?

A: Yes, a successful five-step synthesis of 6-phenyl-3-azabicyclo[4.2.1]nonane, a specific derivative, has been reported. [] The overall yield was 19%, and a key step involved an intramolecular Mannich reaction. [] This demonstrates the feasibility of synthesizing specific this compound derivatives, paving the way for further exploration of structure-activity relationships and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

acetic acid](/img/structure/B1316894.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)